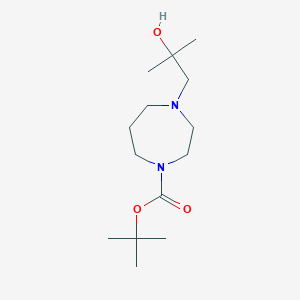

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC16523985

Molecular Formula: C14H28N2O3

Molecular Weight: 272.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H28N2O3 |

|---|---|

| Molecular Weight | 272.38 g/mol |

| IUPAC Name | tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-6-7-15(9-10-16)11-14(4,5)18/h18H,6-11H2,1-5H3 |

| Standard InChI Key | OOPQLCLIEPKNCK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CC(C)(C)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a diazepane backbone—a seven-membered ring containing two nitrogen atoms—substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 2-hydroxy-2-methylpropyl moiety. The Boc group acts as a protective moiety for amines, enhancing stability during synthetic procedures, while the hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding capabilities .

Physicochemical Characteristics

The compound’s tert-butyl group contributes to steric bulk, reducing crystallization tendencies and improving solubility in organic solvents. Key physicochemical parameters include:

The hydroxyl group’s presence lowers the partition coefficient (LogP) compared to non-polar diazepane derivatives, suggesting moderate hydrophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate typically proceeds via a multi-step route:

-

Diazepane Ring Formation: Cyclization of a diamine precursor, such as 1,4-diaminobutane, with a ketone or aldehyde under acidic or basic conditions.

-

Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Hydroxyalkylation: Reaction of the diazepane nitrogen with 2-hydroxy-2-methylpropyl bromide or a similar electrophile .

A representative reaction scheme is:

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Automated systems regulate temperature and stoichiometry, minimizing byproduct formation. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Reactivity and Functional Group Transformations

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation to a ketone using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example:

This transformation is critical for generating ketone intermediates used in further derivatization .

Reduction Pathways

Catalytic hydrogenation or hydride-based reductions (e.g., NaBH₄) can reduce the carbonyl group of the Boc moiety, though such reactions are less common due to the Boc group’s stability .

Nucleophilic Substitutions

The diazepane ring’s nitrogen atoms participate in alkylation or acylation reactions. For instance, treatment with methyl iodide yields quaternary ammonium salts, altering the compound’s charge and solubility profile .

Comparative Analysis with Structural Analogs

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | Chiral methyl substitution | Enhanced receptor selectivity |

| Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate | Oxo group on ring | Altered metabolic stability |

The tert-butyl 4-(2-hydroxy-2-methylpropyl) variant distinguishes itself through its balanced hydrophilicity and steric profile, facilitating membrane permeability while retaining synthetic versatility .

Future Directions in Research

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance the compound’s bioavailability, particularly for central nervous system applications.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the hydroxypropyl and Boc groups will elucidate key pharmacophoric elements, guiding the design of next-generation therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume